molecular formula C15H12Cl2FNO B3038655 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 882748-38-1

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No.: B3038655
CAS No.: 882748-38-1
M. Wt: 312.2 g/mol
InChI Key: JKAPHRLZCBBWRE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of both chloro and fluoro substituents on the aromatic rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

    Aromatic Substitution:

    Formation of Anilino Group: The anilino group can be introduced by reacting the substituted aromatic compound with aniline under appropriate conditions.

    Ketone Formation: The final step involves the formation of the ketone group, which can be achieved through Friedel-Crafts acylation using a suitable acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The pathways through which the compound exerts its effects can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(4-Fluoroanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(3-Chloro-4-fluoroanilino)-1-phenyl-1-propanone

Uniqueness

  • Substituent Effects : The presence of both chloro and fluoro groups can significantly influence the compound’s reactivity and properties compared to similar compounds with different substituents.
  • Biological Activity : The unique combination of substituents may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPHRLZCBBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167840
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-38-1
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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